molecular formula C13H19IN2O3S B275423 N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide

N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide

Cat. No. B275423
M. Wt: 410.27 g/mol
InChI Key: WEFGQYOIWCQPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide, also known as MPI or NSC 707545, is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has been studied for its potential use as a radioligand for imaging studies of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuronal survival, and addiction. N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has also been studied for its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide binds to the sigma-1 receptor with high affinity and selectivity, leading to various downstream effects such as modulation of calcium signaling and regulation of protein-protein interactions. The exact mechanism of action of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide is still being studied, but it is believed to involve the activation of various signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of protein-protein interactions, and induction of apoptosis in cancer cells. N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its potential use as a radioligand for imaging studies, and its potential use as a therapeutic agent for various diseases. However, N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.

Future Directions

For research on N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide include further optimization of the synthesis method to improve yield and purity, development of new radioligands for imaging studies, and investigation of the potential therapeutic applications of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide for various diseases. Other future directions include studying the mechanism of action of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide in more detail and exploring its potential use in combination with other drugs for synergistic effects.

properties

Molecular Formula

C13H19IN2O3S

Molecular Weight

410.27 g/mol

IUPAC Name

4-iodo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H19IN2O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11H2

InChI Key

WEFGQYOIWCQPST-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodophenylsulphonyl chloride (3.03 g, 10 mmol) in DCM (30 ml) was added dropwise over 15 minutes to a solution of 4-(3-aminopropyl)morpholine (1.75 ml, 12 mmol) and triethylamine (1.7 ml, 12 mmol) in DCM (50 ml) cooled in an ice bath. The mixture was allowed to warm to ambient temperature and stirred for 15 minutes. Water (50 ml) was added and the phases separated. The organic layer was washed with water (50 ml) and brine (50 ml), dried (Chemelut column 1010) and evaporated to give the title compound (4.10 g, 100%) as a beige solid. NMR 1.70 (m, 2H), 2.43 (m, 6), 3.14 (t, 2H), 3.71 (m, 4H), 7.08 (s, 1H), 7.58 (d, 2H), 7.85 (d, 2H); m/z 411.
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.